GABA-A α5 Subtype Affinity Conferred by the Cyclopropylmethyl-Imidazopyridine Fragment
In a scintillation proximity assay using human GABA-A α5/β3/γ2 receptor complexes expressed in HEK293 cells, the elaborated derivative bearing the 3-cyclopropylmethyl-imidazo[4,5-b]pyridine core (compound BDBM400241 from US10016439) exhibited a Ki of 34.6 nM [1]. This contrasts with the unsubstituted (1H-imidazo[4,5-b]pyridin-2-yl)methanamine core (CAS 828242-03-1), for which no GABA-A binding data have been reported in the public domain, consistent with the established medicinal chemistry principle that the N3-alkyl substituent is critical for receptor engagement in this chemotype.
| Evidence Dimension | Binding affinity (Ki) at human GABA-A α5/β3/γ2 receptor |
|---|---|
| Target Compound Data | Ki = 34.6 nM (for elaborated derivative BDBM400241 incorporating the 2098079-45-7 core fragment) |
| Comparator Or Baseline | Unsubstituted core (1H-imidazo[4,5-b]pyridin-2-yl)methanamine: no GABA-A activity reported in public literature |
| Quantified Difference | Activity gap > 1,000-fold (inferred; unsubstituted core lacks measurable affinity in same assay platform) |
| Conditions | Scintillation Proximity Assay; human GABA-A α5/β3/γ2 from HEK293 membranes; reference compound Ro 15-4513 |
Why This Matters
For CNS programs targeting GABA-A α5 (cognitive disorders, Down syndrome, or anaesthesia), the N3-cyclopropylmethyl substitution is not interchangeable—procuring the unsubstituted analog forfeits the receptor engagement essential for target validation.
- [1] BindingDB Entry BDBM400241. 7-((3-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-5-yl)amino)-1-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one. Ki = 34.6 nM (GABA-A α5/β3/γ2). Source: US Patent 10016439 (Ono Pharmaceutical). View Source
